molecular formula C17H19NO5S B025950 3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid CAS No. 103687-96-3

3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid

Cat. No. B025950
CAS RN: 103687-96-3
M. Wt: 349.4 g/mol
InChI Key: XZYYVHDMFBYFOS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a methoxyphenyl group, a methylphenylsulfonyl group, and an amino propanoic acid group . These groups are common in many organic compounds and can participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of varying polarity due to the presence of the methoxy, sulfonyl, and amino groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. The methoxy, sulfonyl, and amino groups could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It acts as a ligand that can bind to specific protein targets, aiding in the identification and analysis of protein interactions and functions .

Chemical Synthesis

In the field of synthetic chemistry, this compound serves as a building block for creating complex molecules. Its structure allows for the introduction of the sulfonylamino group into other molecules, which can be pivotal for the development of new chemical entities .

Drug Development

Due to its unique chemical structure, this compound has potential applications in drug development. It can be used to synthesize new pharmacologically active molecules, especially those that might interact with enzymes or receptors in novel ways .

Material Science

In material science, this compound could be used to modify the surface properties of materials. For example, it could be used to create coatings that interact with other substances at the molecular level, which can be essential for developing new materials with specific characteristics .

Environmental Science

This compound may have applications in environmental science, particularly in the study of environmental pollutants. Its ability to react with various substances could be used to detect or neutralize harmful chemicals in the environment .

Biochemistry

In biochemistry, this compound is valuable for studying biochemical pathways and processes. It could be used as a probe to understand the biochemical role of certain molecules within the cell, or to trace the pathways of metabolic reactions .

Pharmacology

Pharmacologically, this compound can be important for understanding drug action and metabolism. It could be used in assays to determine how drugs are metabolized by the body or to study the interaction between drugs and their targets .

Agriculture

In agriculture, there could be potential uses for this compound in the development of new agrochemicals. Its chemical properties might be harnessed to create compounds that protect crops from pests or diseases, or to improve the efficiency of fertilizers .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system in which it is acting. Without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to better understand its physical and chemical properties, investigations into its synthesis and reactivity, or exploration of its potential uses .

properties

IUPAC Name

3-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-7-9-14(10-8-13)24(21,22)18(12-11-17(19)20)15-5-3-4-6-16(15)23-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYYVHDMFBYFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544151
Record name N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid

CAS RN

103687-96-3
Record name N-(2-Methoxyphenyl)-N-(4-methylbenzene-1-sulfonyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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